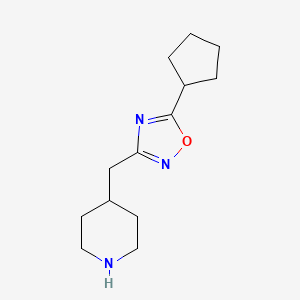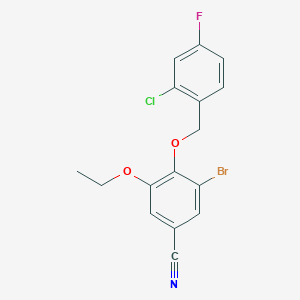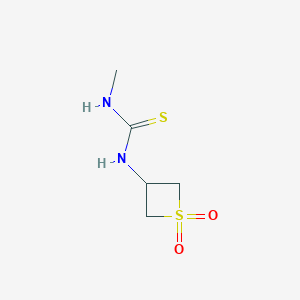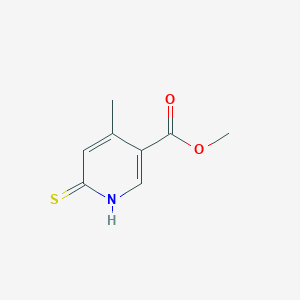
Methyl 6-mercapto-4-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-mercapto-4-methylnicotinate: is an organic compound with the molecular formula C8H9NO2S It is a derivative of nicotinic acid and contains a mercapto group (-SH) and a methyl group attached to the nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Methyl 6-mercapto-4-methylnicotinate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of an acidic catalyst. The reaction is carried out under reflux conditions at temperatures ranging from 80°C to 100°C. The reaction mixture is then cooled, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-mercapto-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The methyl and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-mercapto-4-methylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Methyl 6-mercapto-4-methylnicotinate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins containing thiol groups, leading to the formation of disulfide bonds and modulation of enzyme activity.
Pathways Involved: It can influence oxidative stress pathways by acting as an antioxidant and scavenging reactive oxygen species (ROS).
Comparación Con Compuestos Similares
Methyl Nicotinate: A methyl ester of nicotinic acid used for its vasodilatory effects.
6-Methyl Nicotinic Acid: A derivative of nicotinic acid with a methyl group at the 6-position.
Mercaptopurine: A thiol-containing compound used in the treatment of leukemia
Uniqueness: Methyl 6-mercapto-4-methylnicotinate is unique due to the presence of both a mercapto group and a methyl group on the nicotinate structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C8H9NO2S |
|---|---|
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
methyl 4-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-5-3-7(12)9-4-6(5)8(10)11-2/h3-4H,1-2H3,(H,9,12) |
Clave InChI |
LEQVLODQEBWFIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=S)NC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13013709.png)
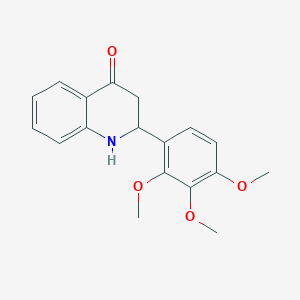
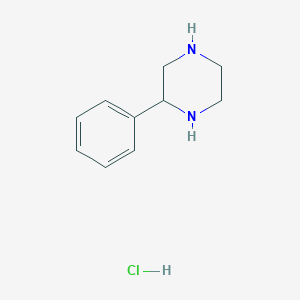
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine](/img/structure/B13013726.png)
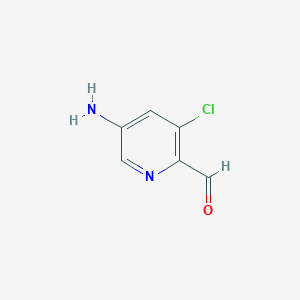
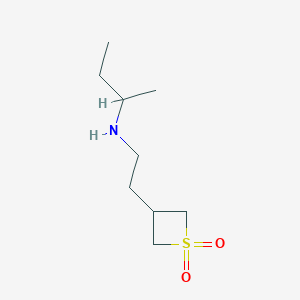

![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)
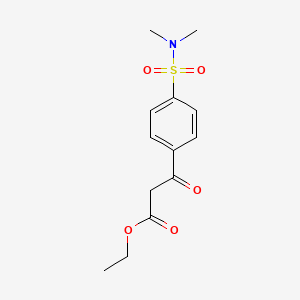
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
